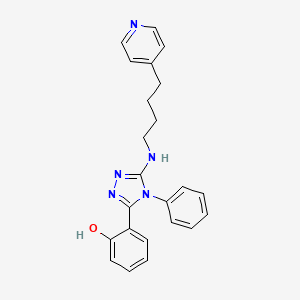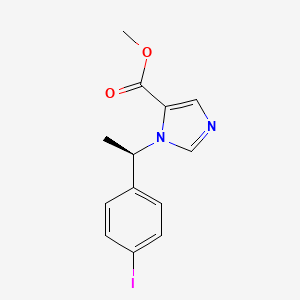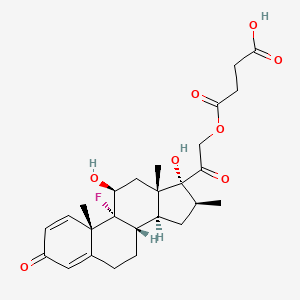
Ode-bn-pmeg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves several steps. The key intermediate, 9-[(2-phosphonomethoxy)ethyl]guanine, is first prepared. This intermediate is then reacted with octadecyloxyethyl benzyl chloride under specific conditions to yield the final product . The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce various substituted guanine derivatives .
科学的研究の応用
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside phosphonate chemistry.
Biology: The compound is employed in research on viral replication and inhibition, particularly for HPV.
Industry: The compound is used in the development of antiviral drugs and formulations.
作用機序
The mechanism of action of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves its conversion to the active form, 9-(2-phosphonomethoxyethyl)guanine (PMEG). PMEG is then phosphorylated to its active triphosphate form, which acts as a chain-terminating inhibitor of viral DNA polymerases . This inhibition prevents viral DNA replication, leading to the suppression of viral infection .
類似化合物との比較
Similar Compounds
9-(2-phosphonomethoxyethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral activity.
Cidofovir: A nucleotide analogue used to treat cytomegalovirus infections.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine is unique due to its enhanced antiviral activity and ability to inhibit HPV DNA amplification more effectively than other similar compounds . Its octadecyloxyethyl benzyl moiety enhances cellular uptake and conversion to the active form, making it a potent antiviral agent .
特性
CAS番号 |
1626364-18-8 |
|---|---|
分子式 |
C35H58N5O6P |
分子量 |
675.8 g/mol |
IUPAC名 |
2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41) |
InChIキー |
AHSNBFKBLUUKAW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)











